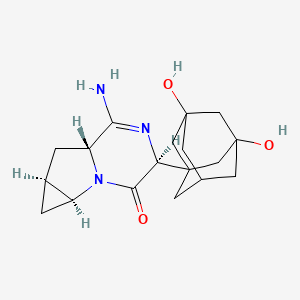![molecular formula C₁₁H₁₃NO₄ B1144784 ethyl 2-[(3-hydroxybenzoyl)amino]acetate CAS No. 1093641-59-8](/img/structure/B1144784.png)
ethyl 2-[(3-hydroxybenzoyl)amino]acetate
描述
Ethyl 2-[(3-hydroxybenzoyl)amino]acetate is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoyl amino acids and is characterized by the presence of an ethyl ester group, a hydroxybenzoyl group, and an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-hydroxybenzoyl)amino]acetate typically involves the reaction of 3-hydroxybenzoic acid with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 2-[(3-hydroxybenzoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-[(3-oxobenzoyl)amino]acetate.
Reduction: Formation of ethyl 2-[(3-hydroxybenzyl)amino]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-[(3-hydroxybenzoyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 2-[(3-hydroxybenzoyl)amino]acetate involves its interaction with various molecular targets and pathways. The hydroxybenzoyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. Additionally, the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity.
相似化合物的比较
Ethyl 2-[(3-hydroxybenzoyl)amino]acetate can be compared with other similar compounds, such as:
Ethyl 2-[(4-hydroxybenzoyl)amino]acetate: Similar structure but with the hydroxy group in the para position.
Ethyl 2-[(3-methoxybenzoyl)amino]acetate: Similar structure but with a methoxy group instead of a hydroxy group.
Ethyl 2-[(3-chlorobenzoyl)amino]acetate: Similar structure but with a chloro group instead of a hydroxy group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 2-[(3-hydroxybenzoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-10(14)7-12-11(15)8-4-3-5-9(13)6-8/h3-6,13H,2,7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDQYCLHRZCLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propyl]-2-hydroxy-1,3-benzenedicarboxylic Acid 1,3-Dimet](/img/new.no-structure.jpg)


![11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol](/img/structure/B1144717.png)
